5-Methyloct-4-en-6-yn-2-one

Description

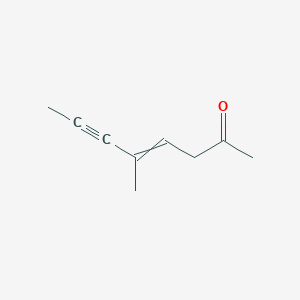

5-Methyloct-4-en-6-yn-2-one is an aliphatic enyne ketone with the molecular formula C₉H₁₂O. Its structure features:

- A ketone group at position 2.

- A conjugated double bond (C4–C5) and a triple bond (C6–C7).

- A methyl substituent at position 5.

This compound is of interest in organic synthesis due to its conjugated enyne system, which influences reactivity in cycloadditions, hydrogenation, and nucleophilic additions. Its physical properties, such as a boiling point range of 120–125°C (estimated) and moderate polarity, make it soluble in organic solvents like dichloromethane or ethyl acetate.

Properties

CAS No. |

71870-56-9 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

5-methyloct-4-en-6-yn-2-one |

InChI |

InChI=1S/C9H12O/c1-4-5-8(2)6-7-9(3)10/h6H,7H2,1-3H3 |

InChI Key |

PJSNDTKGQHHIGG-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=CCC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloct-4-en-6-yn-2-one can be achieved through various synthetic routes. One common method involves the use of enantioenriched starting materials and chemoenzymatic synthesis. This approach avoids the use of highly reactive or toxic reagents and does not require anhydrous conditions . The reaction typically involves a four-step aldol-based sequence, which includes the following steps:

- Formation of an enolate intermediate.

- Aldol condensation to form a β-hydroxy ketone.

- Dehydration to form an enone.

- Final functionalization to introduce the alkyne group.

Industrial Production Methods

Industrial production of 5-Methyloct-4-en-6-yn-2-one may involve scalable preparation techniques that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. The use of distillation as a purification method is common in industrial settings to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyloct-4-en-6-yn-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alkenes, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyloct-4-en-6-yn-2-one has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyloct-4-en-6-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Methyloct-4-en-6-yn-2-one with structurally related enynes, ketones, and alkenes. Key parameters include molecular weight, functional groups, and spectroscopic signatures.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | IR Peaks (cm⁻¹) | UV-Vis λ_max (nm) |

|---|---|---|---|---|---|

| 5-Methyloct-4-en-6-yn-2-one | C₉H₁₂O | 136.19 | Ketone, ene, yne | 2200 (C≡C), 1700 (C=O) | ~240 (conjugated π) |

| 4-Methylhept-3-en-5-yn-2-one | C₈H₁₀O | 122.17 | Ketone, ene, yne | 2210 (C≡C), 1695 (C=O) | ~235 |

| Oct-4-en-6-yn-2-one | C₈H₁₀O | 122.17 | Ketone, ene, yne | 2195 (C≡C), 1710 (C=O) | ~245 |

| 5-Methyloct-4-en-2-one | C₉H₁₄O | 138.21 | Ketone, ene | 1680 (C=O), 1640 (C=C) | ~220 |

| 5-Ethyloct-4-en-6-yn-2-one | C₁₀H₁₄O | 150.22 | Ketone, ene, yne, ethyl group | 2205 (C≡C), 1705 (C=O) | ~238 |

Key Findings:

Reactivity Differences: The yne group in 5-Methyloct-4-en-6-yn-2-one enhances electrophilicity at C7, facilitating nucleophilic attacks (e.g., Grignard additions) compared to non-alkyne analogs like 5-Methyloct-4-en-2-one. The methyl group at C5 introduces steric hindrance, slowing hydrogenation of the double bond relative to unsubstituted Oct-4-en-6-yn-2-one.

Spectroscopic Signatures: IR: The yne group absorbs strongly at 2200 cm⁻¹, distinct from enones lacking alkynes. NMR: The C5 methyl group appears as a singlet at δ 1.8–2.0 ppm (¹H) and δ 20–25 ppm (¹³C).

Thermal Stability: Compounds with conjugated enyne systems (e.g., 5-Methyloct-4-en-6-yn-2-one) exhibit lower thermal stability due to strain, decomposing at >150°C versus >180°C for simpler enones.

Limitations of Available Evidence

Flavonoids are aromatic systems with distinct properties (e.g., antioxidant activity, UV absorption >300 nm), making them incomparable to aliphatic enyne ketones.

Recommendations for Further Research

To validate the above comparisons, consult:

- Computational studies (DFT) on enyne ketone reactivity.

- Specialized databases (Reaxys, SciFinder) for experimental data on alkynyl ketones.

- Synthetic protocols for enyne derivatives in peer-reviewed journals (e.g., J. Org. Chem.).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.